3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Description
“3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C15H14ClFN2O4. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including “this compound”, is characterized by a five-membered pyrrolidine ring . The structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Safety and Hazards
The safety and hazards of “3-(1-(2-(2-Chloro-6-fluorophenyl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” are not explicitly mentioned in the available resources. It’s important to note that this compound is intended for research use only and not for human or veterinary use.
Future Directions
Pyrrolidine derivatives continue to be of great interest in drug discovery due to their versatile scaffold and potential for novel biologically active compounds . Future research could focus on further modifications to investigate how the chiral moiety influences kinase inhibition and the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
3-[1-[2-(2-chloro-6-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O4/c16-11-2-1-3-12(17)10(11)6-13(20)18-5-4-9(7-18)19-14(21)8-23-15(19)22/h1-3,9H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQRPQIIYDPGPEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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